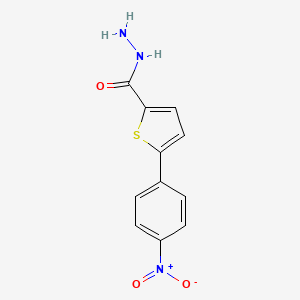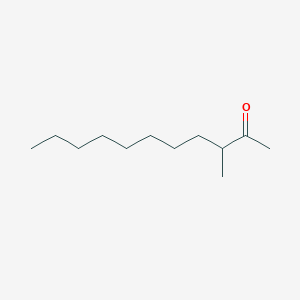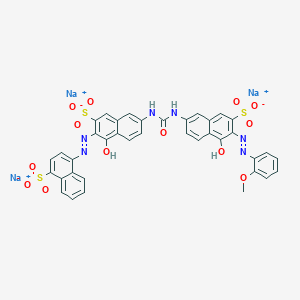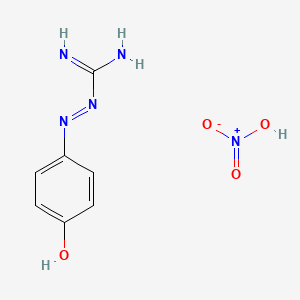
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a cyclohexadienone ring, which is further stabilized by a nitrate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate typically involves the reaction of hydrazinecarboximidamide with a cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a nitrate source to form the nitrate salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its effects are mediated through the formation of reactive intermediates, which can induce changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methylbenzoic acid
- 2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene)
- 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
Uniqueness
Compared to similar compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboximidamide nitrate is unique due to its specific structural features and the presence of the nitrate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
91773-38-5 |
|---|---|
Formule moléculaire |
C7H9N5O4 |
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)iminoguanidine;nitric acid |
InChI |
InChI=1S/C7H8N4O.HNO3/c8-7(9)11-10-5-1-3-6(12)4-2-5;2-1(3)4/h1-4,12H,(H3,8,9);(H,2,3,4) |
Clé InChI |
RQPGRJDKRGIUFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC(=N)N)O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


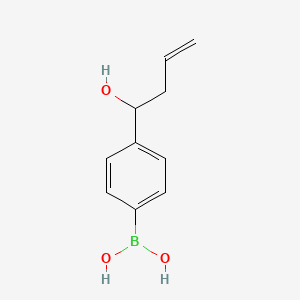
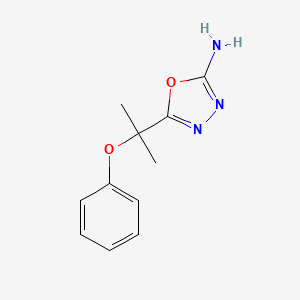
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
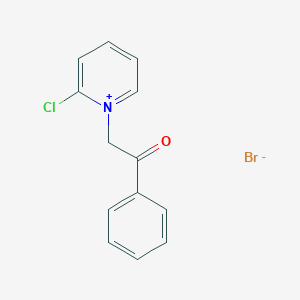
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
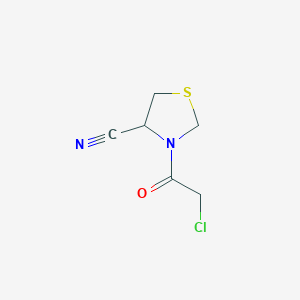
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

